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Compound of Interest

Compound Name: 2'-Aminoacetophenone

Cat. No.: B046740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of

aminoacetophenone: 2'-aminoacetophenone, 3'-aminoacetophenone, and 4'-

aminoacetophenone. The differentiation of these isomers is crucial in various fields, including

synthetic chemistry, pharmacology, and materials science, where precise structural

confirmation is paramount. This document summarizes key quantitative data from various

spectroscopic techniques and provides standardized experimental protocols for reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of the three

aminoacetophenone isomers, providing a basis for their identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

2'-Aminoacetophenone CDCl₃

~2.6 (s, 3H, -COCH₃), ~6.2 (br

s, 2H, -NH₂), ~6.6-6.7 (m, 2H,

Ar-H), ~7.2-7.4 (m, 1H, Ar-H),

~7.7 (dd, 1H, Ar-H)[1][2]

3'-Aminoacetophenone CDCl₃

~2.5 (s, 3H, -COCH₃), ~3.9 (br

s, 2H, -NH₂), ~6.8-6.9 (m, 1H,

Ar-H), ~7.2-7.3 (m, 2H, Ar-H),

~7.3-7.4 (m, 1H, Ar-H)[3]

4'-Aminoacetophenone CDCl₃

~2.5 (s, 3H, -COCH₃), ~4.1 (br

s, 2H, -NH₂), ~6.6 (d, 2H, Ar-

H), ~7.8 (d, 2H, Ar-H)[4]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

2'-Aminoacetophenone CDCl₃

~28.3 (-CH₃), ~116.6 (Ar-C),

~118.7 (Ar-C), ~120.0 (Ar-C),

~131.2 (Ar-C), ~134.4 (Ar-C),

~150.9 (Ar-C-NH₂), ~200.5

(C=O)[5][6]

3'-Aminoacetophenone CDCl₃

~26.7 (-CH₃), ~113.9 (Ar-C),

~119.3 (Ar-C), ~121.6 (Ar-C),

~129.4 (Ar-C), ~138.2 (Ar-C),

~146.8 (Ar-C-NH₂), ~198.5

(C=O)[7]

4'-Aminoacetophenone CDCl₃

~26.1 (-CH₃), ~113.8 (Ar-C),

~127.9 (Ar-C), ~130.7 (Ar-C),

~150.5 (Ar-C-NH₂), ~196.6

(C=O)[8]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies)
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Compound Sample Phase
Wavenumber
(cm⁻¹)

Assignment

2'-

Aminoacetophenone
Solid ~3300-3500 N-H stretch

~1640-1660 C=O stretch

~1580-1620
N-H bend & C=C

stretch

3'-

Aminoacetophenone
Solid ~3300-3500 N-H stretch[9]

~1660-1680 C=O stretch

~1590-1630
N-H bend & C=C

stretch[10]

4'-

Aminoacetophenone
Solid ~3200-3450 N-H stretch[11]

~1630-1650 C=O stretch[12]

~1590-1610
N-H bend & C=C

stretch[13][14]

Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragment Ions
(m/z)

2'-

Aminoacetophenone
EI 135 120, 92, 65

3'-

Aminoacetophenone
EI 135[7] 120, 92, 65[7]

4'-

Aminoacetophenone
EI 135[15][16] 120, 92, 65[15][17]
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Experimental Protocols
The data presented in this guide can be obtained using the following standard experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the aminoacetophenone isomer in

0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR

tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total

reflectance (ATR) crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

aminoacetophenone isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_99-03-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_99-92-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_551-93-9_13CNMR.htm
https://www.wiredchemist.com/nmr/data/2aminoacetphen-c13-full
https://www.chemicalbook.com/SpectrumEN_99-03-6_13cnmr.htm
https://www.chemicalbook.com/SpectrumEN_99-92-3_13CNMR.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/139351
https://m.chemicalbook.com/SpectrumEN_99-03-6_IR1.htm
https://m.chemicalbook.com/SpectrumEN_99-92-3_IR1.htm
https://spectrabase.com/spectrum/5He2mrWAX72
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99923&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99923&Type=IR-SPEC&Index=2
https://www.chemicalbook.com/SpectrumEN_99-92-3_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99923&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/p-Aminoacetophenone
https://www.benchchem.com/product/b046740#spectroscopic-comparison-of-2-3-and-4-aminoacetophenone
https://www.benchchem.com/product/b046740#spectroscopic-comparison-of-2-3-and-4-aminoacetophenone
https://www.benchchem.com/product/b046740#spectroscopic-comparison-of-2-3-and-4-aminoacetophenone
https://www.benchchem.com/product/b046740#spectroscopic-comparison-of-2-3-and-4-aminoacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046740?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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